(Dimethylamino)methyl prop-2-enoate
Description
(Dimethylamino)methyl prop-2-enoate is an acrylate ester derivative featuring a dimethylamino (-N(CH₃)₂) group attached to the methylene carbon of the prop-2-enoate backbone. Its structure is represented as CH₂=C(COOCH₂N(CH₃)₂).
Properties
CAS No. |
58194-18-6 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(dimethylamino)methyl prop-2-enoate |
InChI |
InChI=1S/C6H11NO2/c1-4-6(8)9-5-7(2)3/h4H,1,5H2,2-3H3 |
InChI Key |
VMEZXMFPKOMWHR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)COC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Dimethylamino)methyl prop-2-enoate typically involves the esterification of acrylic acid with dimethylaminoethanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: On an industrial scale, the production of (Dimethylamino)methyl prop-2-enoate involves continuous esterification processes. The reactants are fed into a reactor where they are mixed and heated to the desired temperature. The product is then distilled to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: (Dimethylamino)methyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (Dimethylamino)methyl prop-2-enoate involves its interaction with various molecular targets and pathways. It acts as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The dimethylamino substitution distinguishes (Dimethylamino)methyl prop-2-enoate from simpler acrylates like methyl prop-2-enoate (MA) and methyl propanoate (MP). Substituents such as halides (e.g., chlorine, bromine) or aromatic groups further differentiate related compounds (Table 1).
Table 1: Structural Comparison of Selected Acrylates
Antifungal Activity
Methyl prop-2-enoate (MA) and methyl propanoate (MP) exhibit strong antifungal effects against pathogens like Fusarium culmorum and Cochliobolus sativus:
- MA inhibits 99% of mycelial growth in both pathogens at 500–1000 µM in direct/indirect contact .
- MP shows slightly lower efficacy (95–98% inhibition) .
- Mechanistically, both compounds disrupt fungal cell membranes, evidenced by potassium ion (K⁺) leakage, though MA acts at lower concentrations .
In contrast, (Dimethylamino)methyl prop-2-enoate and its halogenated derivatives (e.g., bromo- or chlorophenyl variants) lack direct antifungal data in the evidence.
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